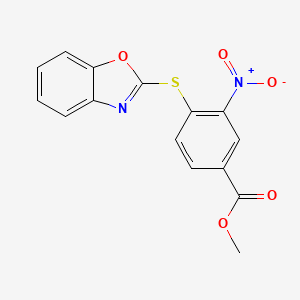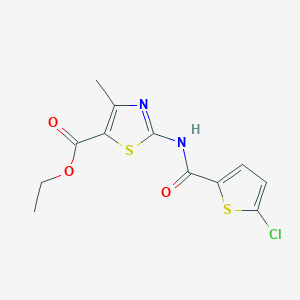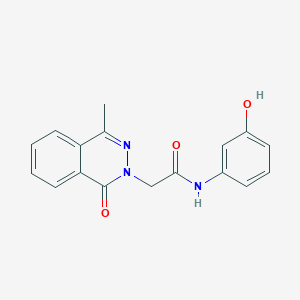![molecular formula C16H19FN4O2S B5520192 (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5520192.png)
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, a sulfanyl group, and a pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
科学的研究の応用
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can yield primary or secondary amines.
作用機序
The mechanism of action of (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- (3S,4S)-1-[2-amino-6-(4-chlorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
- (3S,4S)-1-[2-amino-6-(4-bromophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
- (3S,4S)-1-[2-amino-6-(4-methylphenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol
Uniqueness
The uniqueness of (3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
特性
IUPAC Name |
(3S,4S)-1-[2-amino-6-(4-fluorophenyl)sulfanylpyrimidin-4-yl]-4-methylpiperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-16(23)6-7-21(9-12(16)22)13-8-14(20-15(18)19-13)24-11-4-2-10(17)3-5-11/h2-5,8,12,22-23H,6-7,9H2,1H3,(H2,18,19,20)/t12-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETXSZWNBXORTI-LRDDRELGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE](/img/structure/B5520123.png)
![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)
![N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5520133.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)


![9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520188.png)

![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5520213.png)
